Fisetinidol-4beta-ol
Description
Fisetinidol-4beta-ol is a flavan-3-ol derivative belonging to the B-type proanthocyanidin subclass of flavonoids. It is biosynthesized via the enzymatic reduction of Fustin (a flavanonol) in the presence of NADPH and H⁺, as demonstrated in the reaction R07999 . Structurally, it features hydroxyl groups at positions 3', 4', 5, and 7, which are critical for its antioxidant properties and its role in forming oligomeric proanthocyanidins .
Properties
CAS No. |
967-30-6 |
|---|---|
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol |
InChI |
InChI=1S/C15H14O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,13-20H/t13-,14-,15+/m0/s1 |
InChI Key |
OFZBQQUVMQGHDJ-SOUVJXGZSA-N |
SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H]([C@H](C3=C(O2)C=C(C=C3)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Table 1: Structural and Functional Group Differences
| Compound | Core Structure | Key Functional Groups | Hydroxylation Pattern |
|---|---|---|---|
| Fisetinidol-4beta-ol | Flavan-3-ol | 3',4',5,7-OH; 4β-OH configuration | 3',4',5,7-tetrahydroxy |
| Fustin | Flavan-3,4-diol | 3',4',5,7-OH; 3,4-diol system | 3',4',5,7-tetrahydroxy |
| Garbanzol | Flavanone | 4',7-OH; ketone at C4 | 4',7-dihydroxy |
| Catechin | Flavan-3-ol | 3',4',5,7-OH; 3α-OH configuration | 3',4',5,7-tetrahydroxy |
| 2,6-Dihydroxy-3,4,4-trimethoxydihydrochalcone | Dihydrochalcone | 2,6-OH; 3,4,4-OCH₃ | 2,6-dihydroxy; trimethoxy |
Key Observations :
- This compound vs. Fustin : Both share identical hydroxylation patterns (3',4',5,7-OH), but Fustin retains a 3,4-diol system, whereas this compound has a single 4β-OH group due to reduction .
- Garbanzol: A flavanone precursor in Fustin biosynthesis (via R08032 ), lacks the 3-OH group and features a ketone at C3.
- Catechin : A well-studied flavan-3-ol with similar hydroxylation but differing in stereochemistry (3α-OH vs. 4β-OH in this compound) .
- Dihydrochalcones (e.g., 2,6-Dihydroxy-3,4,4-trimethoxydihydrochalcone) : Share exact mass with this compound derivatives but differ in backbone (dihydrochalcone vs. flavan) and substituents (methoxy vs. hydroxyl groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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